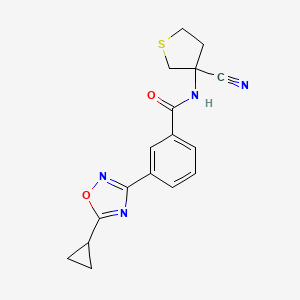

N-(3-Cyanothiolan-3-YL)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide

Description

N-(3-Cyanothiolan-3-YL)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide is a synthetic small molecule featuring a benzamide core substituted with a 5-cyclopropyl-1,2,4-oxadiazole moiety and a 3-cyanothiolan group. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, while the cyclopropyl group enhances lipophilicity and resistance to oxidative metabolism .

Propriétés

IUPAC Name |

N-(3-cyanothiolan-3-yl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c18-9-17(6-7-24-10-17)20-15(22)13-3-1-2-12(8-13)14-19-16(23-21-14)11-4-5-11/h1-3,8,11H,4-7,10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWNBDYBQDUALQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)C3=CC(=CC=C3)C(=O)NC4(CCSC4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyanothiolan-3-YL)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide typically involves multiple steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents or catalysts.

Introduction of the cyclopropyl group: This step may involve cyclopropanation reactions using reagents like diazomethane or cyclopropyl halides.

Synthesis of the thiolan ring with a cyano group: This can be done through nucleophilic substitution or addition reactions, followed by cyclization.

Coupling with the benzamide core: The final step involves coupling the synthesized intermediates with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This may involve:

Optimization of reaction conditions: Temperature, pressure, solvent choice, and reaction time.

Use of continuous flow reactors: For better control over reaction parameters and scalability.

Purification techniques: Such as crystallization, distillation, or chromatography to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-Cyanothiolan-3-YL)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide for hydrogenation reactions.

Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Applications De Recherche Scientifique

N-(3-Cyanothiolan-3-YL)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide may have applications in various fields:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of N-(3-Cyanothiolan-3-YL)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide would depend on its specific interactions with molecular targets. This could involve:

Binding to enzymes or receptors: Inhibiting or activating their function.

Interfering with cellular pathways: Affecting processes like signal transduction or gene expression.

Modulating protein-protein interactions: Altering the activity of protein complexes.

Comparaison Avec Des Composés Similaires

Key Findings

Structural Flexibility: Substitutions on the 1,2,4-oxadiazole ring (cyclopropyl vs. methyl) and benzamide core (cyanothiolan vs. trifluoromethyl) critically influence physicochemical and biological properties .

Synthetic Feasibility : Oxadiazole formation via cyclization (e.g., using TsOH and trimethoxyethane) is a robust method, though yields vary (31–95%) depending on substituents .

Biological Hypotheses: The target compound’s combination of cyclopropyl and cyanothiolan groups positions it as a candidate for further antiviral or anticancer studies, building on analogs in .

Activité Biologique

N-(3-Cyanothiolan-3-YL)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of N-(3-Cyanothiolan-3-YL)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H15N5OS |

| Molecular Weight | 325.39 g/mol |

| CAS Number | 2418662-40-3 |

Anticancer Properties

Research indicates that compounds similar to N-(3-Cyanothiolan-3-YL)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide exhibit significant anticancer activity. A study conducted on various derivatives demonstrated that modifications in the oxadiazole ring significantly influenced cytotoxicity against cancer cell lines. The presence of the cyanothiolan moiety was found to enhance the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on specific enzymes involved in cancer progression. For instance, it was noted to inhibit carbonic anhydrase (CA) enzymes, which play a critical role in tumor growth and metastasis. The selectivity of N-(3-Cyanothiolan-3-YL)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide towards tumor-associated isoforms of CA suggests its potential as a therapeutic agent in oncology .

The mechanism by which N-(3-Cyanothiolan-3-YL)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide exerts its biological effects involves multiple pathways:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancerous cells.

- Enzyme Inhibition : It selectively inhibits carbonic anhydrases, disrupting pH regulation within tumors and enhancing the efficacy of other chemotherapeutic agents.

- Cell Cycle Arrest : Studies have shown that it can cause G2/M phase arrest in certain cancer cell lines, thereby preventing further cell division .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study 1 : A preclinical trial involving breast cancer models demonstrated that treatment with N-(3-Cyanothiolan-3-YL)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide resulted in a significant reduction in tumor size compared to controls.

- Case Study 2 : In vitro studies on lung cancer cells revealed that the compound reduced cell viability by over 70% at concentrations above 10 µM, with minimal effects on normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.